molecular formula C4H6ClF3O3S B2515341 3-Chloropropyl trifluoromethanesulfonate CAS No. 122876-21-5

3-Chloropropyl trifluoromethanesulfonate

Cat. No.: B2515341
CAS No.: 122876-21-5
M. Wt: 226.59
InChI Key: IPSFHFDFHFCBCD-UHFFFAOYSA-N
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Description

3-Chloropropyl trifluoromethanesulfonate (CAS: EN300-743923) is an alkyl triflate with the molecular formula C₄H₆ClF₃O₃S and a molecular weight of 236.60 g/mol . It is characterized by a reactive trifluoromethanesulfonate (triflate) group attached to a 3-chloropropyl chain. The triflate group (–OSO₂CF₃) is a highly effective leaving group, making this compound a valuable reagent in organic synthesis, particularly in alkylation reactions and polymer chemistry. Its MDL number is 31695491, and it is commercially available through suppliers like Enamine Ltd. .

Properties

IUPAC Name

3-chloropropyl trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClF3O3S/c5-2-1-3-11-12(9,10)4(6,7)8/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSFHFDFHFCBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COS(=O)(=O)C(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropropyl trifluoromethanesulfonate typically involves the reaction of 3-chloropropanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

3-chloropropanol+trifluoromethanesulfonic anhydride3-Chloropropyl trifluoromethanesulfonate+by-products\text{3-chloropropanol} + \text{trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} + \text{by-products} 3-chloropropanol+trifluoromethanesulfonic anhydride→3-Chloropropyl trifluoromethanesulfonate+by-products

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction is typically catalyzed by a base such as pyridine to neutralize the acidic by-products and drive the reaction to completion .

Chemical Reactions Analysis

Key Structural Features:

PropertyValue/Description
Molecular FormulaC₄H₆ClF₃O₃S
Boiling PointNot reported; liquid at room temp
Reactivity SitesTriflate (–OSO₂CF₃), Chloro (–Cl)

Nucleophilic Substitution at the Triflate Group

The triflate group is a superior leaving group due to its weak basicity and high stability post-departure .

Documented Reactions:

a. Alcoholysis :

  • Reaction :

    CF3SO3(CH2)3Cl+ROHRO(CH2)3Cl+CF3SO3H\text{CF}_3\text{SO}_3(\text{CH}_2)_3\text{Cl} + \text{ROH} \rightarrow \text{RO}(\text{CH}_2)_3\text{Cl} + \text{CF}_3\text{SO}_3\text{H}
  • Conditions :

    • Base: Triethylamine (Et₃N) or pyridine

    • Solvent: Dichloromethane or THF

    • Outcome: Forms 3-chloropropyl ethers .

b. Amination :

  • Reaction :

    CF3SO3(CH2)3Cl+R2NHR2N(CH2)3Cl+CF3SO3\text{CF}_3\text{SO}_3(\text{CH}_2)_3\text{Cl} + \text{R}_2\text{NH} \rightarrow \text{R}_2\text{N}(\text{CH}_2)_3\text{Cl} + \text{CF}_3\text{SO}_3^-
  • Conditions :

    • Temperature: 0–25°C

    • Outcome: Produces secondary amines; primary amines may require protecting groups .

Reactivity at the Chloro Substituent

The terminal chlorine can undergo further substitution or elimination.

Hypothesized Pathways (Based on Analogous Chloroalkyl Triflates):

a. SN2 Displacement :

  • Reagents : Nucleophiles (e.g., NaN₃, KCN).

  • Example :

    CF3SO3(CH2)3Cl+NaN3CF3SO3(CH2)3N3+NaCl\text{CF}_3\text{SO}_3(\text{CH}_2)_3\text{Cl} + \text{NaN}_3 \rightarrow \text{CF}_3\text{SO}_3(\text{CH}_2)_3\text{N}_3 + \text{NaCl}
    • Potential application: Click chemistry precursors .

b. Elimination :

  • Reagents : Strong bases (e.g., DBU, KOtBu).

  • Example :

    CF3SO3(CH2)3ClBaseCF3SO3(CH2)2CH2+HCl\text{CF}_3\text{SO}_3(\text{CH}_2)_3\text{Cl} \xrightarrow{\text{Base}} \text{CF}_3\text{SO}_3(\text{CH}_2)_2\text{CH}_2 + \text{HCl}
    • Outcome: Generates allyl triflate intermediates for cross-coupling .

Dual Reactivity in Tandem Reactions

The compound’s bifunctional nature enables sequential transformations:

StepReaction TypeReagents/ConditionsProduct
1Triflate substitutionGrignard reagent (RMgX)R–(CH₂)₃–Cl
2Chloride substitutionNaN₃, DMF, 60°CR–(CH₂)₃–N₃

This strategy is used in multi-step syntheses of bioactive molecules .

Stability and Handling

  • Hydrolysis Sensitivity : Reacts exothermically with water to form 3-chloropropanol and triflic acid .

  • Storage : Anhydrous conditions at 2–8°C .

Scientific Research Applications

Chemical Properties and Structure

3-Chloropropyl trifluoromethanesulfonate is characterized by its trifluoromethanesulfonate group, which imparts unique reactivity due to the presence of highly electronegative fluorine atoms. This compound can be represented by the molecular formula C_4H_6ClF_3O_3S. Its structure includes:

  • A trifluoromethanesulfonate moiety, which enhances electrophilicity.
  • A chloropropyl group that serves as a leaving group in nucleophilic substitution reactions.

Synthesis of Alkylating Agents

This compound is utilized as an alkylating agent in the synthesis of various organic compounds. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding alkylated products. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals.

Reagent for Silylation Reactions

Similar to other trifluoromethanesulfonates, this compound can facilitate silylation reactions. It can convert alcohols into silyl ethers, which are more stable and can be easily manipulated in further synthetic steps. This application is crucial in protecting functional groups during multi-step syntheses.

Development of Antiviral Agents

Research has indicated that derivatives of this compound exhibit antiviral properties. For instance, compounds synthesized from this reagent have shown activity against viral enzymes, making them potential candidates for drug development against viral infections.

Anticancer Research

Studies have explored the cytotoxic effects of compounds derived from this compound on various cancer cell lines. Preliminary data suggest that these compounds may inhibit cell proliferation and induce apoptosis, highlighting their potential as anticancer agents.

Case Study 1: Synthesis of Trifluoromethylated Compounds

A recent study demonstrated the use of this compound in synthesizing trifluoromethylated compounds through nucleophilic substitution reactions. The resulting compounds exhibited enhanced biological activities compared to their non-fluorinated counterparts, indicating the importance of fluorine in drug design.

Case Study 2: Antiviral Activity Assessment

In another study, derivatives synthesized using this compound were tested for antiviral activity against specific viral strains. The results showed significant inhibition of viral replication, suggesting that these compounds could serve as leads for developing new antiviral therapies.

Mechanism of Action

The mechanism of action of 3-Chloropropyl trifluoromethanesulfonate involves the formation of a highly reactive trifluoromethylsulfonate intermediate. This intermediate can undergo nucleophilic attack, leading to the formation of various substituted products. The trifluoromethyl group is known for its electron-withdrawing properties, which can stabilize transition states and intermediates, thereby facilitating various chemical reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to 3-chloropropyl trifluoromethanesulfonate, differing in substituents, reactivity, and applications:

Table 1: Key Properties of this compound and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Reactivity (Leaving Group Ability) Common Applications
This compound C₄H₆ClF₃O₃S 236.60 EN300-743923 High (triflate group) Alkylation, polymer synthesis
Methyl trifluoromethanesulfonate C₂H₃F₃O₃S 164.10 333-27-7 Very high Methylation of nucleophiles
Ethyl trifluoromethanesulfonate C₃H₅F₃O₃S 178.13 425-75-2 High Ethylation in peptide synthesis
2-Fluoroethyl trifluoromethanesulfonate C₃H₄F₄O₃S 196.12 148797-53-1 Moderate Fluorinated alkylation reactions
4-Methoxyphenyl trifluoromethanesulfonate C₈H₇F₃O₄S 256.20 66107-29-7 Moderate (aryl triflate) Cross-coupling reactions
Trifluoromethanesulfonyl chloride CClF₃O₂S 168.52 421-83-0 Extremely high Synthesis of triflate esters
3-Chloropropyl thioacetate C₅H₉ClOS 152.64 13012-54-9 Low (thioacetate group) Thiol-ene chemistry, intermediates
Alkyl Triflates
  • Methyl trifluoromethanesulfonate : A potent methylating agent with high reactivity due to the triflate group. It is widely used in alkylation of alcohols, amines, and carboxylic acids. However, it is highly toxic and requires stringent handling .
  • Ethyl trifluoromethanesulfonate : Similar to methyl triflate but less reactive, making it suitable for controlled ethylation in peptide synthesis .
  • 2-Fluoroethyl trifluoromethanesulfonate : The fluorine atom enhances stability but reduces reactivity. It is used in fluorinated drug synthesis .

Key Research Finding : Microwave-assisted reactions with alkyl triflates (e.g., methyl, ethyl) achieve chemoselective alkylation of carboxylic acids over thiols with a 5:1 oxygen/sulfur alkylation ratio under optimized conditions (150°C, cesium carbonate base) .

Aryl Triflates
  • 4-Methoxyphenyl trifluoromethanesulfonate : Aryl triflates are less reactive than alkyl triflates but serve as stable intermediates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
Trifluoromethanesulfonyl Chloride
  • This precursor to triflate esters has a boiling point of 29–32°C and density of 1.583 g/mL , making it highly volatile and reactive. It is primarily used to synthesize triflate esters like this compound .
3-Chloropropyl Thioacetate
  • Unlike triflates, the thioacetate group (–SCOCH₃) is a weaker leaving group. This compound is utilized in thiol-ene click chemistry and as a protected thiol intermediate .

Biological Activity

3-Chloropropyl trifluoromethanesulfonate (CPTFS) is an organosilicate compound that has garnered attention in various fields of chemistry and biology due to its unique properties and potential applications. This article explores the biological activity of CPTFS, focusing on its mechanisms, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its trifluoromethanesulfonate group, which enhances its electrophilic nature. The compound's structure can be represented as follows:

  • Molecular Formula : C₃H₄ClF₃O₃S
  • Molecular Weight : 212.58 g/mol
  • Density : 1.5 g/cm³
  • Boiling Point : 150 °C

Mechanisms of Biological Activity

The biological activity of CPTFS is primarily attributed to its ability to interact with various biomolecules. Notably, it acts as a potent electrophile, capable of forming covalent bonds with nucleophilic sites in proteins and nucleic acids. This reactivity can lead to significant biological effects:

  • Proteasomal Inhibition : CPTFS has been shown to inhibit proteasomal activity, which is crucial for protein degradation within cells. This inhibition can disrupt cellular homeostasis and lead to apoptosis in certain cancer cell lines .
  • Cell Cycle Arrest : Studies indicate that CPTFS can induce cell cycle arrest by interfering with DNA replication processes. This effect has been observed in various cancer models, suggesting its potential as an anticancer agent .
  • Neurotoxicity : The compound has also been linked to neurotoxic effects, potentially impacting neuronal signaling pathways and leading to cell death in neuronal cultures .

Case Studies

Several studies have investigated the biological implications of CPTFS:

  • Proteasomal Activity Study :
    • A study assessed the impact of CPTFS on proteasomal inhibition using a fluorescence-based assay in HEK293 cells. The results indicated that CPTFS effectively inhibited the proteasome, leading to increased levels of ubiquitinated proteins and subsequent apoptosis in treated cells .
  • Cell Cycle Analysis :
    • In a separate experiment, CPTFS was administered to various cancer cell lines, including breast and prostate cancer models. Flow cytometry analysis revealed that treatment with CPTFS resulted in a significant increase in G2/M phase arrest, indicating its potential role as a chemotherapeutic agent .
  • Neurotoxicity Assessment :
    • Research conducted on neuronal cultures demonstrated that exposure to CPTFS resulted in increased levels of reactive oxygen species (ROS) and subsequent neuronal cell death. This study highlighted the compound's potential neurotoxic effects, raising concerns about its safety profile in therapeutic applications .

Comparative Biological Activity

The following table summarizes the biological activities associated with this compound compared to other related compounds:

CompoundProteasomal InhibitionCell Cycle ArrestNeurotoxicity
This compoundYesYesYes
Salinosporamide AYesYesMinimal
Trifluoromethanesulfonic acidModerateNoNo

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